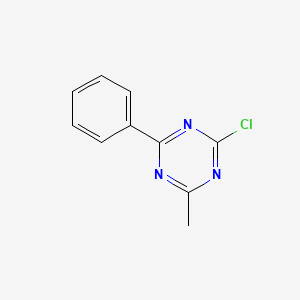

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHFNHGPRUIATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275371 | |

| Record name | 2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30937-70-3 | |

| Record name | 2-chloro-4-methyl-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Chloro 4 Methyl 6 Phenyl 1,3,5 Triazine Scaffolds

Nucleophilic Aromatic Substitution (SNAr) on the Triazine Core

The most prominent reaction pathway for functionalizing 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is the nucleophilic aromatic substitution (SNAr) reaction. smolecule.com This class of reaction is characteristic of electron-poor aromatic and heteroaromatic systems bearing a suitable leaving group. The triazine core is highly activated for SNAr, and the chlorine atom serves as an excellent leaving group, facilitating the introduction of a wide array of functional groups. researchgate.net The general mechanism involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. nih.govyoutube.com

The reactivity of the 1,3,5-triazine (B166579) core in SNAr reactions is highly dependent on the nature of the substituents attached to the ring. The substituents modulate the electrophilicity of the ring carbons, thereby influencing the rate of nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), significantly enhance the electrophilicity of the carbon atoms. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack, leading to high reactivity. researchgate.net The reactivity of chlorinated triazines decreases as the electron-withdrawing chlorine atoms are sequentially replaced by more electron-donating groups. mdpi.comresearchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkoxy (e.g., methoxy) or amino groups, decrease the electrophilicity of the triazine ring. mdpi.com These groups donate electron density into the ring system, making it less attractive to incoming nucleophiles and thus reducing the rate of SNAr reactions. The methyl group on the 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine scaffold acts as a weak electron-donating group through hyperconjugation.

The following table summarizes the relative reactivity of various triazine derivatives, illustrating the impact of different substituents on the core's electrophilicity.

| Triazine Derivative | Substituents | Effect on Electrophilicity | Relative Reactivity in SNAr |

|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | Three Cl atoms (EWGs) | Strongly Increased | Very High |

| 2,4-Dichloro-6-phenyl-1,3,5-triazine | Two Cl atoms (EWGs), One Phenyl group | Increased | High |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) | One Cl atom (EWG), Two Methoxy groups (EDGs) | Decreased | Lower |

| 2,4-Diamino-6-methyl-1,3,5-triazine | Two Amino groups (EDGs), One Methyl group (EDG) | Strongly Decreased | Very Low |

In the 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine molecule, the site of nucleophilic attack is selectively and exclusively the carbon atom bonded to the chlorine. smolecule.com This high regioselectivity is attributed to two primary factors:

Leaving Group Ability: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group. This facilitates the second step of the SNAr mechanism, where the aromaticity of the triazine ring is restored upon elimination of the chloride.

Bond Stability: The methyl and phenyl groups are attached to the triazine ring via strong carbon-carbon (C-C) bonds. The corresponding potential leaving groups, a methyl anion (CH₃⁻) or a phenyl anion (C₆H₅⁻), are extremely unstable and thus are exceptionally poor leaving groups.

Consequently, nucleophilic substitution reactions on this scaffold proceed cleanly at the C-2 position, displacing the chlorine atom to yield a variety of 2-substituted-4-methyl-6-phenyl-1,3,5-triazine derivatives. This predictable reactivity makes it a valuable intermediate in organic synthesis.

Cross-Coupling Reactions of Chlorinated Triazines

Beyond classical SNAr reactions, the chlorine substituent on the triazine ring serves as a handle for transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the introduction of substituents that are not accessible via traditional nucleophilic substitution. smolecule.com

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the functionalization of chlorotriazines. researchgate.net The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and an organoboron compound, is a notable example.

In a typical Suzuki-Miyaura reaction involving a chlorinated triazine, the C-Cl bond is activated by a palladium(0) catalyst. This allows for the coupling with various aryl or heteroaryl boronic acids to create more complex biaryl or heteroaryl-triazine structures. chemicalbook.comnih.gov These reactions are crucial for synthesizing materials for organic light-emitting diodes (OLEDs) and other advanced applications. chemicalbook.com

The table below provides examples of palladium-catalyzed coupling reactions on chlorotriazine substrates.

| Chlorotriazine Substrate | Coupling Partner | Catalyst System | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4,6-diphenyl-1,3,5-triazine (B1294446) | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura | 91% | chemicalbook.com |

| 2-Substituted-4,6-dichloro-1,3,5-triazines | Phenylboronic acid | Palladium Catalyst | Suzuki-Miyaura | Good | researchgate.net |

| 6-Chloro-2,4-diaminotriazine | Aryl boronic acids | Palladium Catalyst | Suzuki-Miyaura | High | researchgate.net |

Nickel catalysts have emerged as a more economical and sometimes more reactive alternative to palladium for cross-coupling reactions. acs.org They are effective in coupling chlorotriazines with a range of organometallic reagents, including Grignard reagents, organozinc halides, and organoalanes, to form new C-C bonds. researchgate.net Nickel-catalyzed couplings can proceed under mild conditions and often exhibit high functional group tolerance. acs.org For instance, the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine itself can be achieved via a nickel-catalyzed Friedel-Crafts type reaction between cyanuric chloride and phenylboronic acid. chemicalbook.com

The following table details examples of nickel-catalyzed reactions involving triazine substrates.

| Triazine Substrate | Coupling Partner | Catalyst System | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| Cyanuric Chloride | Phenylboronic acid | Ni(pcy₃)₂Cl₂ / K₂CO₃ | Friedel-Crafts Alkylation | 94.1% | smolecule.comchemicalbook.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Grignard reagents | Nickel Catalyst | Cross-Coupling | Moderate to Good | researchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Organozinc halides | Nickel Catalyst | Cross-Coupling | Moderate to Good | researchgate.net |

Mechanistic Investigations of Triazine Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The derivatization of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine proceeds through well-established mechanistic pathways.

SNAr Mechanism: The nucleophilic aromatic substitution on the triazine ring follows a two-step addition-elimination mechanism. nih.gov

Addition Step: The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. This breaks the C=C double bond and forms a tetrahedral, anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electronegative nitrogen atoms of the triazine ring and any electron-withdrawing substituents.

Elimination Step: The intermediate collapses, reforming the aromatic π-system by expelling the chloride leaving group. This step is typically fast as it restores the stable heterocyclic aromatic ring.

Cross-Coupling Catalytic Cycle: Palladium- and nickel-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving the metal center in different oxidation states. For a generic Suzuki-Miyaura coupling, the cycle is as follows:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C-Cl bond of the triazine substrate. This forms a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II) or Ni(II)).

Transmetalation: The organic group from the organoboron reagent is transferred to the metal center, displacing the halide. This step usually requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic studies, including kinetic analyses and spectroscopic investigations of reaction intermediates, continue to refine the understanding of these transformations, enabling the development of more efficient and selective synthetic methods for triazine derivatives. nih.govresearchgate.net

Elucidation of Reaction Pathways and Identification of Intermediate Species

The predominant reaction pathway for 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine is nucleophilic aromatic substitution (SNAr). This mechanism is characteristic of many chloro-substituted 1,3,5-triazines. researchgate.netmdpi.com The reaction proceeds in a stepwise manner involving the addition of a nucleophile to the triazine ring, followed by the elimination of the chloride ion.

The key steps in this pathway are:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bonded to the chlorine atom. This carbon is highly electrophilic due to the electron-withdrawing effects of the ring nitrogen atoms and the chlorine atom.

Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile leads to the formation of a tetrahedral, negatively charged intermediate species, often referred to as a Meisenheimer complex. In this intermediate, the aromaticity of the triazine ring is temporarily disrupted. The negative charge is delocalized and stabilized by the electronegative nitrogen atoms within the ring.

Elimination of the Leaving Group: The intermediate then re-aromatizes by expelling the chloride ion (Cl-), which is a stable leaving group. This step is typically fast and results in the formation of the substituted triazine product.

This sequential substitution mechanism is well-established for related compounds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the reactivity of the remaining chlorine atoms decreases as more electron-donating groups are added to the ring. mdpi.comresearchgate.net For 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, a wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to yield diverse derivatives.

Kinetic and Isotopic Effect Studies for Mechanistic Validation

While specific kinetic and isotopic effect studies for 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine are not extensively documented in publicly accessible literature, the principles of these methods can be applied to validate the proposed SNAr mechanism.

Kinetic Studies: The rate of the nucleophilic substitution reaction would be expected to depend on the concentrations of both the triazine substrate and the nucleophile. A second-order rate law (Rate = k[Triazine][Nucleophile]) would be consistent with the bimolecular nature of the rate-determining step (the initial nucleophilic attack). Kinetic data from studies on similar chlorotriazines can illustrate the influence of the nucleophile and solvent on reaction rates.

| Nucleophile | Solvent | Relative Rate Constant (krel) |

|---|---|---|

| Aniline | Methanol | 1.0 |

| Piperidine | Methanol | 55 |

| Methoxide | Methanol | 3800 |

This table presents hypothetical relative rate constants for the substitution on a generic chlorotriazine scaffold to illustrate the expected variance in reactivity with different nucleophiles.

Isotopic Effect Studies: The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining if a specific bond is broken in the rate-determining step. princeton.edusnnu.edu.cn For the SNAr mechanism of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine:

Carbon Isotope Effect: Substituting the carbon atom attached to the chlorine (12C) with its heavier isotope (13C) would likely result in a small normal KIE (k12/k13 > 1). This is because the C-Cl bond is broken after the rate-determining nucleophilic attack, but changes in vibrational frequencies during the formation of the Meisenheimer intermediate can still influence the rate.

Hydrogen Isotope Effect: If a C-H bond on the phenyl or methyl group were isotopically labeled (e.g., replacing H with D), a negligible secondary KIE (kH/kD ≈ 1) would be expected. princeton.edu This would confirm that these C-H bonds are not broken or formed during the rate-determining step, providing strong evidence against mechanisms involving activation of these bonds.

Other Significant Transformations of the Triazine Ring System (e.g., Redox Processes)

Beyond nucleophilic substitution at the C-Cl bond, the 1,3,5-triazine ring system can undergo other significant transformations, although these are generally less common for substituted triazines under typical conditions.

Ring-Opening Reactions: Under the influence of very strong nucleophiles or harsh reaction conditions, the triazine ring itself can be cleaved. researchgate.net For instance, reactions with certain bifunctional nucleophiles can lead to ring-opening followed by recyclization to form different heterocyclic systems. This reactivity highlights that the triazine ring, while aromatic, is not as stable as benzene (B151609) and can act as a synthon in various heterocyclic transformations. researchgate.net

Redox Processes: The 1,3,5-triazine ring is a relatively electron-poor system and is generally resistant to oxidation. Conversely, reduction of the triazine ring is possible but typically requires potent reducing agents. Catalytic hydrogenation, for example, can lead to the saturation of the ring, forming hexahydro-1,3,5-triazine derivatives. While specific redox reactions for 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine are not widely reported, the potential for such transformations exists under specific electrochemical or chemical reduction/oxidation conditions. acs.org

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Methyl 6 Phenyl 1,3,5 Triazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to characterize 1,3,5-triazine (B166579) derivatives. mdpi.com The chemical shifts (δ) observed in the spectra provide insights into the electronic environment of each nucleus.

For 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl and phenyl protons. The methyl group (CH₃) protons would typically appear as a singlet in the upfield region, while the phenyl group protons would produce a more complex multiplet pattern in the downfield aromatic region (approximately 7.0-8.5 ppm).

In the ¹³C NMR spectrum, separate resonances are expected for the methyl carbon, the phenyl carbons, and the three carbons of the triazine ring. The triazine ring carbons are characteristically deshielded and appear at the low-field end of the spectrum (often >160 ppm) due to the electronegativity of the adjacent nitrogen atoms. The presence of different substituents (chloro, methyl, phenyl) on the triazine ring results in three distinct signals for the ring carbons.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,3,5-Triazine Derivatives

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H | 7.20-7.40 (m) | 126.3, 126.6, 127.3, 142.9 |

| Methyl-H (NMe) | 2.54 (s), 2.99 (s) | 28.7 |

| Triazine Ring Carbons | Not Applicable | >160 (e.g., 164.4, 165.5) |

Data compiled from studies on various substituted triazine derivatives as direct data for the target compound is not available. mdpi.com

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity within the molecule. A ¹H-¹H COSY experiment on a derivative of the target compound confirmed its symmetric nature by showing six sets of signals. acs.org

In other studies, 2D Exchange Spectroscopy (EXSY) has been utilized to investigate the dynamic behavior of related 2-chloro-4,6-bis(amino)-1,3,5-triazines, determining equilibrium constants and activation free energies for restricted rotation around the amino-triazine bond. researchgate.net These advanced techniques are crucial for unambiguous signal assignment and for studying dynamic processes like tautomerism and hindered rotation, which are common in substituted triazines. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 1,3,5-triazine derivative is characterized by several key absorption bands.

The most prominent features in the IR spectrum of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine would be the stretching vibrations of the triazine ring. These typically appear as a series of strong bands in the 1600-1400 cm⁻¹ region. The stretching vibration of the C-Cl bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. Additionally, aromatic C-H stretching vibrations from the phenyl group are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ range, often overlapping with the triazine ring vibrations.

Table 2: Characteristic IR Absorption Frequencies for 1,3,5-Triazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Triazine Ring (C=N) | Stretch | 1500 - 1600 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Data is based on general values and findings from various substituted triazines. mdpi.commdpi.com

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. mdpi.comacs.org For 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine (C₁₀H₈ClN₃), the calculated monoisotopic mass is 205.0434 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Analysis of the fragmentation patterns provides further structural information. Common fragmentation pathways for this class of compounds may include the loss of the chlorine atom, the methyl group, or cleavage of the phenyl group from the triazine core.

Table 3: Expected HRMS Data for 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine

| Ion | Formula | Calculated Mass (m/z) | Notes |

|---|---|---|---|

| [M]⁺ | C₁₀H₈³⁵ClN₃ | 205.0434 | Molecular ion with ³⁵Cl isotope |

| [M+2]⁺ | C₁₀H₈³⁷ClN₃ | 207.0405 | Molecular ion with ³⁷Cl isotope (approx. 32% intensity of M⁺) |

Calculated theoretical values.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its stoichiometry and purity. acs.org

For 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, with the molecular formula C₁₀H₈ClN₃, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of C₁₀H₈ClN₃

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 58.40 |

| Hydrogen | H | 1.008 | 8.064 | 3.92 |

| Chlorine | Cl | 35.453 | 35.453 | 17.24 |

| Nitrogen | N | 14.007 | 42.021 | 20.44 |

| Total | 205.648 | 100.00 |

Calculated theoretical values.

In practice, synthesized samples of triazine derivatives are subjected to elemental analysis, and the results (e.g., Found: C, 58.45%; H, 3.90%; N, 20.41%) must fall within a narrow margin of error (typically ±0.4%) of the calculated values to be considered pure. mdpi.com

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry.

For derivatives of 1,3,5-triazine, X-ray diffraction studies have been used to confirm the planarity of the triazine ring and the conformation of its substituents. researchgate.net In one study on a related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), the molecules were found to lie on a crystallographic mirror plane. nih.gov For other derivatives, this method has been essential in confirming the 4,6-diamino-1,3,5-triazine tautomer structure, which is stabilized by both intramolecular and intermolecular hydrogen bonds in the solid state. researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions and crystal packing, which influence the material's physical properties.

Thermal Analysis Techniques for Stability Assessment (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 1,3,5-triazine derivatives, TGA is crucial for determining the onset of decomposition, identifying multi-step degradation processes, and quantifying residual mass.

Research on various substituted 1,3,5-triazine compounds reveals significant insights into their thermal degradation profiles. For instance, studies on annelated triazinones demonstrated that these compounds are generally stable up to temperatures between 241–296 °C in an air atmosphere, with the decomposition process occurring in two distinct stages. nih.gov In an inert nitrogen atmosphere, the thermal degradation for these derivatives typically occurs in a single step within a temperature range of 202–490 °C. nih.gov The thermal stability in nitrogen was found to vary based on the substitution pattern at the phenyl moiety. nih.gov

Similarly, investigations into s-triazine-based polymers have shown that substituent groups on the phenyl ring significantly affect thermal stability. nih.gov TGA of certain bishydrazino-s-triazine based polymers showed a main degradation peak between 320–460 °C, with mass losses ranging from 43% to 58%. nih.gov Another well-known derivative, 2,4,6-triamino-1,3,5-triazine (melamine), is noted for its high thermal stability, remaining stable up to 336 °C. researchgate.net

The data below, compiled from studies on various 1,3,5-triazine derivatives, illustrates typical findings from TGA.

| Compound Type | Decomposition Temperature Range (°C) | Key Observations | Atmosphere | Reference |

|---|---|---|---|---|

| Annelated Triazinones | 202 - 490 | Single-step degradation; stability depends on phenyl ring substituents. | Nitrogen | nih.gov |

| Bishydrazino-s-triazine Polymers | 320 - 460 | Main degradation peak with 43-58% mass loss. | Nitrogen | nih.gov |

| Bishydrazido-s-triazine Polymers | 250 - 620 | Can exhibit two-step degradation with ~38% and ~34% mass loss. | Nitrogen | nih.gov |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Stable up to 336 | High thermal stability before decomposition. | Not Specified | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting points, glass transition temperatures (Tg), and other phase transitions.

For derivatives of 1,3,5-triazine, DSC provides valuable information about their physical state and thermal behavior prior to decomposition. For example, a study on sym-2,4,6-trisubstituted s-triazine derivatives reported glass transition temperatures (Tg) in the range of 140–145 °C, indicating the transition from a glassy to a rubbery state in these amorphous or semi-crystalline materials. mdpi.com The melting point of a closely related compound, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), has been determined to be in the range of 134.0-143.0 °C. thermofisher.com DSC is also used to study the curing reactions of triazine-based resins, where it can identify polymerization temperatures. researchgate.net

The following table summarizes key thermal transition data obtained via DSC for several 1,3,5-triazine derivatives.

| Compound | Thermal Transition | Temperature (°C) | Reference |

|---|---|---|---|

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Melting Point | 134.0 - 143.0 | thermofisher.com |

| sym-2,4,6-trisubstituted s-triazine derivatives | Glass Transition (Tg) | 140 - 145 | mdpi.com |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Exotherm Peak (Decomposition) | 337.64 | researchgate.net |

Computational and Theoretical Investigations of 2 Chloro 4 Methyl 6 Phenyl 1,3,5 Triazine Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and stability of organic molecules, including derivatives of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine. These studies typically involve calculations that determine the molecule's ground-state energy, electron density distribution, and molecular orbitals. The insights gained from DFT calculations are crucial for understanding the intrinsic properties of these triazine compounds.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 1,3,5-triazine (B166579) derivatives, DFT calculations help in understanding how different substituents on the triazine ring influence this energy gap and, consequently, the molecule's stability. scienceopen.comresearchgate.net

Moreover, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the case of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, the MEP would highlight the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack. The nitrogen atoms in the triazine ring, with their lone pairs of electrons, would be identified as nucleophilic centers.

The optimized molecular geometry, including bond lengths and angles, can be accurately predicted by DFT calculations and compared with experimental data from techniques like X-ray crystallography. scienceopen.com These computational results provide a detailed picture of the molecule's three-dimensional structure, which is fundamental to its properties and interactions.

Below is a representative table of calculated electronic properties for a hypothetical series of 2-substituted-4-methyl-6-phenyl-1,3,5-triazine derivatives, illustrating the effect of substituents on electronic properties.

| Substituent at C2 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| -Cl | -7.25 | -1.15 | 6.10 | 2.5 |

| -OCH3 | -6.90 | -0.95 | 5.95 | 2.1 |

| -NH2 | -6.50 | -0.80 | 5.70 | 1.8 |

| -CN | -7.80 | -1.50 | 6.30 | 4.5 |

This table is illustrative and generated based on general principles of substituent effects on aromatic systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For derivatives of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, MD simulations provide valuable insights into their conformational flexibility and the nature of their intermolecular interactions in different environments, such as in solution or in the solid state.

Conformational analysis is a key application of MD simulations. While the 1,3,5-triazine ring is rigid, the phenyl and methyl groups, as well as other substituents, can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.

MD simulations are also instrumental in studying intermolecular interactions. By simulating a system containing multiple triazine molecules, one can observe how they pack together and what types of non-covalent interactions dominate. These can include van der Waals forces, dipole-dipole interactions, and, if appropriate functional groups are present, hydrogen bonds. For instance, in a condensed phase, the phenyl rings of adjacent molecules might engage in π-π stacking interactions. Understanding these interactions is vital for predicting crystal structures and the bulk properties of materials derived from these compounds.

Furthermore, MD simulations can be used to study the behavior of these triazine derivatives in solution. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), one can analyze the solvation shell and the specific interactions between the solute and the solvent. This is particularly important for predicting solubility and understanding how the solvent might influence the molecule's conformation and reactivity. The simulation can track the movement of every atom over time, providing a dynamic picture of the solvation process. nih.gov

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions involving 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine derivatives. These calculations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them. This detailed mechanistic information is often difficult to obtain through experimental means alone.

A primary application of these calculations is the study of nucleophilic substitution reactions at the C2 position of the triazine ring, where the chlorine atom is a good leaving group. By modeling the approach of a nucleophile to the triazine, quantum chemical methods can determine the reaction pathway, whether it proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer-like intermediate. The energy of the transition state can be calculated, which allows for the determination of the activation energy of the reaction. This, in turn, provides a theoretical estimate of the reaction rate. nih.gov

These calculations can also be used to compare the reactivity of different triazine derivatives. For example, one could computationally investigate how replacing the methyl or phenyl groups with electron-donating or electron-withdrawing groups affects the activation energy for the substitution of the chlorine atom. Such studies can provide a rational basis for designing triazine derivatives with desired reactivity.

The following table provides a hypothetical comparison of calculated activation energies for the nucleophilic substitution of the chloro group in 2-Chloro-4-R-6-phenyl-1,3,5-triazine by a generic nucleophile.

| Substituent (R) at C4 | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| -CH3 | 20.5 | -10.2 |

| -H | 21.0 | -10.0 |

| -NO2 | 18.5 | -12.5 |

| -OCH3 | 22.0 | -9.5 |

This table is for illustrative purposes, demonstrating how substituents can influence reaction energetics.

By understanding the reaction pathways and the structures of the transition states, chemists can better control reaction outcomes and design more efficient synthetic routes to novel triazine derivatives.

Ligand Binding Studies through Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, molecular docking simulations are particularly useful for investigating their potential as ligands for biological targets such as enzymes or receptors. This approach is a cornerstone of computer-aided drug design. jusst.orgnih.govtandfonline.com

The process of molecular docking involves placing the triazine derivative (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. The results of a docking simulation can provide a plausible binding mode for the ligand, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. acs.org

These simulations can be used to screen virtual libraries of triazine derivatives against a specific protein target to identify potential hits. For example, if a particular enzyme is implicated in a disease, docking could be used to find triazine-based inhibitors. The chlorine atom on the 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine scaffold can be computationally replaced with a variety of other functional groups to explore how these changes affect binding affinity and selectivity.

The following is a representative data table from a hypothetical molecular docking study of 2-substituted-4-methyl-6-phenyl-1,3,5-triazine derivatives against a protein kinase.

| Substituent at C2 | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| -Cl | -7.5 | 250 | Leu83, Val91, Ala145 |

| -NH-Ph-OH | -9.2 | 35 | Asp146 (H-bond), Leu83 |

| -O-Ph-COOH | -8.8 | 60 | Arg55 (H-bond), Val91 |

| -NH-Cyclohexyl | -8.1 | 120 | Phe144, Leu83 |

This table is illustrative, showing the types of data generated from molecular docking studies.

The insights from molecular docking can guide the synthesis of more potent and selective ligands, thereby streamlining the drug discovery process.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for establishing these relationships for series of compounds like the derivatives of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine.

QSAR modeling involves the development of a mathematical relationship between a set of molecular descriptors and the observed biological activity. These descriptors are numerical representations of the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds.

For a series of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine derivatives, a QSAR study might involve synthesizing and testing a range of analogs where the methyl and phenyl groups, or the chlorine atom, are systematically varied. The biological activity, such as the inhibition of an enzyme, would be measured for each compound. Then, various molecular descriptors would be calculated for each analog, and statistical methods would be used to build the QSAR model.

The resulting QSAR equation can provide valuable insights into the structural features that are important for activity. For example, the model might reveal that electron-withdrawing groups at a certain position enhance activity, while bulky substituents are detrimental. This information can then be used to design new derivatives with improved potency. researchgate.net

The following table presents a hypothetical set of data for a QSAR study.

| Compound ID | Substituent at C4 | LogP | Molar Refractivity | Biological Activity (IC50, µM) |

| 1 | -CH3 | 3.5 | 60.2 | 10.5 |

| 2 | -C2H5 | 4.0 | 64.8 | 8.2 |

| 3 | -CF3 | 3.9 | 60.5 | 2.1 |

| 4 | -OCH3 | 3.2 | 61.8 | 15.3 |

This illustrative table shows the kind of data used to build a QSAR model.

In silico SAR studies are a cost-effective and time-efficient way to explore the chemical space around a lead compound and to prioritize the synthesis of the most promising candidates.

Theoretical Polymerization Studies of Triazine Frameworks

Theoretical studies play a crucial role in understanding the formation and properties of polymers derived from triazine-based monomers. Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers that have garnered significant interest for applications in gas storage, separation, and catalysis. These materials are typically formed through the trimerization of nitrile-functionalized aromatic monomers. nih.govmdpi.comresearchgate.net

Computational modeling can be used to simulate the polymerization process, providing insights into the growth mechanism and the resulting network topology of the CTF. For instance, simulations can help to understand how the reaction conditions, such as temperature and the presence of a catalyst, influence the degree of polymerization and the regularity of the resulting framework. chemistryviews.org

Furthermore, theoretical calculations are invaluable for predicting the properties of the final CTF material. The porosity of the framework, including the surface area and pore size distribution, can be estimated using computational methods. These predictions can then be compared with experimental data from gas adsorption measurements. Molecular simulations can also be used to study the adsorption of guest molecules, such as CO2 or CH4, within the pores of the CTF, providing a molecular-level understanding of the separation mechanism. nih.govacs.org

The electronic properties of CTFs, such as their band gap and charge transport characteristics, can also be investigated using quantum chemical calculations. This is particularly important for applications in electronics and photocatalysis. By modeling different monomer units, researchers can computationally screen for CTFs with desired electronic properties.

The following table provides a summary of theoretical approaches used in the study of CTFs.

| Computational Method | Investigated Property | Key Insights |

| Molecular Dynamics | Framework structure and stability | Prediction of amorphous vs. crystalline structures |

| Monte Carlo Simulations | Gas adsorption and separation | Adsorption isotherms, selectivity for different gases |

| Density Functional Theory | Electronic and optical properties | Band gap, charge carrier mobility, absorption spectra |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalytic activity | Reaction mechanisms within the pores of the CTF |

These theoretical studies are essential for the rational design of new CTFs with tailored properties for specific applications.

Applications of 2 Chloro 4 Methyl 6 Phenyl 1,3,5 Triazine and Its Derivatives in Advanced Chemical Systems

Building Blocks in Complex Organic Molecule Synthesis

The foundational utility of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine in organic synthesis lies in the high reactivity of its chloro substituent. This feature is characteristic of chloro-s-triazines, which are derived from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The stepwise and controlled substitution of chlorine atoms with a variety of nucleophiles is a cornerstone for creating a vast library of triazine derivatives. researchgate.netresearchgate.netclockss.org

The chloro group on the triazine ring is an excellent leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine to serve as a key intermediate for the synthesis of more complex, substituted heterocyclic compounds. A wide array of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. clockss.orgmdpi.com

This synthetic strategy is highly modular. By carefully selecting the incoming nucleophile, chemists can introduce a variety of functional groups onto the triazine core, thereby tuning the electronic, steric, and physicochemical properties of the final molecule. For instance, reaction with a primary or secondary amine would yield an amino-triazine derivative, while reaction with a thiol would produce a thioether-substituted triazine. This versatility is fundamental to building libraries of compounds for various applications, including medicinal chemistry and materials science. clockss.orgsciensage.info

Chloro-triazine derivatives are well-established as activating agents for carboxylic acids, particularly in the formation of amides and peptides. researchgate.net Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are widely used for this purpose. researchgate.netuni-kiel.denih.gov The underlying principle of this application can be extended to other reactive chlorotriazines.

The process involves the activation of a carboxylic acid (e.g., from an N-protected amino acid) by the chloro-triazine. The carboxylate anion attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride ion. This reaction forms a highly reactive triazinyl-activated ester. This intermediate is then susceptible to nucleophilic attack by the amine group of a second amino acid, leading to the formation of a stable peptide bond and the release of a hydroxy-triazine byproduct. The efficiency of this process minimizes the risk of racemization at the chiral center of the amino acid, which is a critical consideration in peptide synthesis. uni-kiel.de

Advanced Materials Science Applications

The structural rigidity, thermal stability, and nitrogen-rich nature of the 1,3,5-triazine (B166579) ring make it an ideal building block for advanced functional materials. crimsonpublishers.com By incorporating triazine units into polymeric backbones, materials with tailored properties for catalysis, adsorption, and energy storage can be developed. rsc.org

2-Chloro-4-methyl-6-phenyl-1,3,5-triazine and its polychlorinated analogues serve as crucial monomers for the synthesis of various porous organic polymers (POPs), including Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs). researchgate.net These materials are constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered, porous structures with exceptional chemical and thermal stability. researchgate.netnih.gov

The synthesis of these frameworks often involves condensation or coupling reactions where the chloro-triazine acts as a key node or linker. For example, a dichlorotriazine can react with a diamine via nucleophilic substitution to form a linear polymer chain. crimsonpublishers.com Similarly, reacting a trichlorotriazine (B8581814) (cyanuric chloride) with a planar triangular amine like melamine (B1676169) can lead to the formation of a two-dimensional, cross-linked network. mdpi.com

The design of triazine-based polymers and frameworks is guided by the principles of reticular chemistry, where the geometry of the monomer units dictates the topology and properties of the final network. The triazine core provides a planar, C3-symmetric building block, which is ideal for creating highly ordered, porous structures. mdpi.comnih.gov

Several synthetic strategies are employed to construct these materials:

Polycondensation Reactions: This is a common method where chloro-triazines react with multi-functional amines or phenols to form extended networks. mdpi.comresearchgate.net For example, the reaction between melamine (a triamine) and a dialdehyde (B1249045) can produce porous organic polymers with aminal linkages. mdpi.com

Ionothermal Synthesis: This technique involves the trimerization of aromatic nitrile monomers in a molten salt medium (like zinc chloride) at high temperatures to form the triazine rings that link the framework together. rsc.org

Friedel-Crafts and Coupling Reactions: Methods like Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Sonogashira–Hagihara) can be used to connect triazine units with other aromatic linkers, creating conjugated microporous polymers (CMPs). nih.govnih.gov

The choice of monomers and the synthetic route allows for precise control over the polymer's architecture, including its pore size, surface area, and chemical functionality. rsc.org This "bottom-up" approach enables the creation of custom-built materials designed for specific applications. bohrium.com

The inherent porosity and high nitrogen content of triazine-based polymers and COFs make them excellent candidates for use as adsorbents. crimsonpublishers.com The nitrogen atoms in the triazine rings act as Lewis basic sites, which can create strong interactions with specific molecules, enhancing adsorption selectivity. rsc.org

Gas Adsorption and Separation: Triazine-based frameworks have shown significant promise for carbon dioxide (CO₂) capture. hnu.edu.cn The nitrogen-rich pore surfaces exhibit a strong affinity for the acidic CO₂ molecule. rsc.orgbohrium.com This leads to high CO₂ uptake capacities and good selectivity over other gases like nitrogen (N₂) and methane (B114726) (CH₄). rsc.orgnih.gov For example, certain covalent triazine frameworks have demonstrated some of the highest CO₂ uptake values reported for this class of materials. rsc.org

| Material | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K, 1 bar) | CO₂/N₂ Selectivity (273 K) | Reference |

|---|---|---|---|---|

| PCTF-1 | 853 | Not Specified | ~56 | rsc.org |

| PCTF-4 (with benzothiadiazole) | 1404 | 20.5 | ~37 | rsc.org |

| COFZ1 | Not Specified | 2.42 cm³/g | 35.09 (IAST) | nih.govbohrium.com |

Dye Adsorption from Water: The porous structure and tunable surface chemistry of triazine-based polymers also make them effective for removing organic dyes from wastewater. nih.govnih.gov Researchers have synthesized triazine-based POPs that can rapidly and efficiently adsorb dyes like methyl orange and methylene (B1212753) blue. mdpi.comnih.gov In some cases, removal efficiencies greater than 99% have been achieved in under 20 minutes. mdpi.comnih.gov The adsorption capacity can be exceptionally high, with some triazine-based COFs adsorbing over 500 mg of dye per gram of material. nih.govbohrium.com This performance is attributed to the high surface area and the specific interactions (e.g., electrostatic, π-π stacking) between the polymer framework and the dye molecules. researchgate.net

| Polymer | Target Dye | Maximum Adsorption Capacity (mg/g) | Key Finding | Reference |

|---|---|---|---|---|

| T-POPs | Methyl Orange | Not Specified (>99% removal) | Fast adsorption kinetics (15-20 min) | mdpi.comnih.gov |

| T-POPs | Methylene Blue | Not Specified (~99.4% removal) | High removal efficiency | mdpi.comnih.gov |

| COFZ1 | Methylene Blue (MB) | 510 | High capacity chemisorption | nih.govbohrium.com |

| COFZ1 | Gentian Violet (GV) | 564 | Very high capacity chemisorption | nih.govbohrium.com |

| CTFs | Congo Red | 1581 | Selective for anionic dyes | researchgate.net |

Triazine-Based Polymers and Covalent Organic Frameworks (COFs/CTFs)

Electrocatalytic Applications of Triazine-Based Materials

Triazine-based materials, particularly porous covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs), have emerged as highly promising candidates for electrocatalysis. sciopen.comresearchgate.net Their well-defined porous structures, high nitrogen content, and excellent stability make them effective platforms for catalytic reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting and renewable energy systems. acs.orgrmit.edu.au

The triazine framework enhances catalytic activity in several ways. The nitrogen-rich structure provides abundant active sites for catalysis and can effectively coordinate with metal ions to create single-site catalysts. sciopen.comacs.org For instance, a β-ketamine-functionalized COF prepared with a 1,3,5-triazine core demonstrated significant electrocatalytic activity for both OER and HER when post-modified with metal ions like Ni, Co, and Fe. acs.org The Ni-incorporated COF (Ni-COF) was particularly efficient, requiring an overpotential of just 208 mV to achieve a current density of 10 mA cm⁻² for the HER. acs.org Similarly, a pyromellitic diimide and triazine-containing COF (PDT-COF) showed strong performance in HER electrocatalysis with a low overpotential of 210 mV and excellent long-term stability. acs.org The triazine component in these frameworks is credited with enhancing proton adsorption, a key step in the hydrogen evolution process. acs.org

These materials offer a sustainable alternative to traditional noble metal catalysts. The tunability of the triazine building blocks allows for the rational design of electrocatalysts with optimized performance for green hydrogen production and other important chemical transformations. acs.orgrmit.edu.au

Interactive Table: Electrocatalytic Performance of Triazine-Based Materials

| Material | Reaction | Overpotential (mV) at 10 mA cm⁻² | Tafel Slope (mV/dec) |

| Ni-COF acs.org | HER | 208 | Not Specified |

| PDT-COF acs.org | HER | 210 | 104 |

Role as Thermal Stability Enhancers in Polymer Composites

The inherent thermal stability of the 1,3,5-triazine ring makes its derivatives valuable additives for enhancing the performance of polymer composites, particularly as flame retardants. mdpi.com The high nitrogen content of triazine compounds contributes to their flame-retardant properties through mechanisms that include the release of inert nitrogen gas upon decomposition, which dilutes flammable gases, and the promotion of a stable char layer that insulates the underlying polymer from heat and oxygen. mdpi.com

Research has shown that incorporating triazine derivatives into polymers like polypropylene (B1209903) (PP) significantly improves their flame retardancy. mdpi.commdpi.com S-triazine bishydrazino and bishydrazido-based polymers have demonstrated good thermal behavior and high Limiting Oxygen Index (LOI) values, classifying them as self-extinguishing materials. mdpi.com When combined with ammonium (B1175870) polyphosphate (APP) to create an intumescent flame-retardant (IFR) system, these triazine polymers can upgrade polypropylene composites to pass vertical burning tests (UL-94 V-0 or V-1 ratings). mdpi.commdpi.com

Interactive Table: Thermal Properties of Triazine Derivatives

| Compound Type | Key Thermal Property | Application |

| s-Triazine bishydrazido-based polymers mdpi.com | High LOI values (up to 30.85%) | Flame retardant for PP |

| N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) mdpi.com | High char residue, degradation onset >300°C | Charring agent in IFR systems |

| Triazine-ether polymers researchgate.net | Thermal stability in the 200°C–300°C range | Thermally stable polymers |

| Triazine-amine polymer researchgate.net | Superior thermal stability up to 450°C | High-temperature applications |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Derivatives of 1,3,5-triazine are widely employed as active materials in organic light-emitting diodes (OLEDs) due to the electron-deficient nature of the triazine ring. rsc.org This property is highly advantageous for creating materials that can efficiently transport electrons or serve as hosts for phosphorescent emitters, leading to devices with high efficiency and stability. psu.edunbinno.comnbinno.com The ability to easily functionalize the triazine core allows for precise tuning of electronic and morphological properties, making it a versatile building block in optoelectronic materials. researchgate.netresearchgate.net

Triazine Scaffolds as Host Materials in OLED Design

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in device performance. An ideal host should have a high triplet energy to confine the triplet excitons on the guest emitter, as well as balanced charge transport properties. acs.org Triazine derivatives are excellent candidates for host materials, particularly for blue and green PhOLEDs. researchgate.netrsc.org

By combining the electron-transporting triazine moiety with a hole-transporting unit (like carbazole) within the same molecule, researchers have developed bipolar host materials. acs.orgrsc.org This bipolar character facilitates balanced charge injection and transport within the emissive layer, leading to higher recombination efficiency. For example, novel bipolar hosts based on 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) have enabled the fabrication of highly efficient green PhOLEDs with maximum external quantum efficiencies (EQEs) of 21.2% and blue PhOLEDs with EQEs of 14.4%. rsc.org The rigid structure and specific chemical linkages in these molecules ensure a high triplet energy level, preventing reverse energy transfer from the guest to the host. rsc.org

Development of Organic Small Molecule Electron Transport Materials

The inherent electron-deficient character of the 1,3,5-triazine core makes its derivatives excellent electron transport materials (ETMs) for OLEDs. rsc.orgchemicalbook.com Efficient electron injection and transport are crucial for balancing the charge carriers (electrons and holes) in the emissive layer, which directly impacts the device's efficiency and operational voltage. rsc.org

Star-shaped 1,3,5-triazine derivatives have been synthesized and shown to possess high electron mobilities, often an order of magnitude higher than the commonly used ETM tris(8-hydroxyquinoline) aluminum (Alq₃). rsc.orgpsu.edursc.org For instance, derivatives like 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) exhibit electron mobilities greater than 10⁻⁴ cm² V⁻¹ s⁻¹. psu.edursc.org The use of such materials as the electron transport layer in OLEDs leads to lower driving voltages and higher efficiencies. rsc.org Machine learning techniques have even been employed to fine-tune the molecular structures of triazine-based ETMs, accelerating the discovery of compounds with both high electron mobility and high glass transition temperatures for enhanced device lifetime. bohrium.comnih.gov

Advanced Sensor Technologies and Chemical Detection Systems

The structural tunability and distinct electronic properties of triazine-based molecules make them promising platforms for the development of selective and sensitive chemical sensors. researchgate.net These sensors can operate through various mechanisms, including colorimetric and fluorometric changes upon interaction with a target analyte. researchgate.netresearchgate.net

Triazine derivatives have been successfully designed as chemosensors for the detection of metal ions. researchgate.net By incorporating specific functional groups, these molecules can exhibit high binding affinity and specificity towards ions like Co²⁺, with detection limits in the micromolar range. researchgate.net The interaction with the metal ion often leads to a distinct color change, enabling "naked-eye" detection. researchgate.net

Furthermore, triazine-based two-dimensional polymers have shown exceptional performance in gas sensing. A covalent triazine framework (CTF) based polymer was demonstrated to selectively detect nitrogen dioxide (NO₂) with ultrahigh sensitivity (452.6 ppm⁻¹), a rapid response time (35–47 seconds), and full reversibility at room temperature. bohrium.com The porous nature and abundant functional groups of these triazine materials are key to their superior sensing capabilities. bohrium.com Fluorescent probes based on 1,3,5-triazine have also been developed for detecting biologically important molecules like hydrogen sulfide (B99878) (H₂S) in living cells. rsc.org

Ligand Design and Coordination Chemistry

The nitrogen atoms within the 1,3,5-triazine ring and in substituents attached to it provide potential binding sites for complexation with various metal ions, making triazine derivatives versatile building blocks in ligand design and coordination chemistry. uu.nlresearchgate.net These multidentate ligands can form highly stable metal complexes due to the chelate effect. mdpi.com

Derivatives such as bis-triazinyl bipyridines (BTPs) have been explored for their ability to selectively extract metal ions, with potential applications in nuclear reprocessing. wikipedia.org Symmetrical triazine (s-triazine) pincer ligands, where the triazine core is flanked by two coordinating groups like pyrazole, can act as tridentate N-donor ligands. mdpi.comresearchgate.net These pincer ligands form stable, well-defined coordination geometries (e.g., distorted octahedral) with a variety of metal ions, including Na(I), Co(II), and Ni(II). uu.nlmdpi.com

The coordination of these multi-directional triazine-based ligands can lead to the self-assembly of attractive supramolecular architectures, such as 1D ladder coordination polymers. uu.nl The resulting metal complexes have potential applications in areas like catalysis; for example, copper(II) complexes with polynucleating triazine ligands have been used to catalyze the oxidation of catechols. uu.nl The ability to systematically modify the triazine core allows for fine-tuning the electronic properties of the metal center, expanding the scope of their coordination chemistry and applications. researchgate.net

Design of Triazine-Based Ligands for Metal Ion Coordination

The electron-deficient nature of the triazine ring and the presence of nitrogen atoms make triazine derivatives excellent candidates for ligands in coordination chemistry. drbrian.space These ligands can form stable complexes with a wide range of metal ions, leading to materials with diverse applications in catalysis, sensing, and materials science. acs.orgresearchgate.net

The design of these ligands often involves the strategic placement of coordinating groups on the triazine core. Symmetrical triazine (s-triazine) derivatives are particularly promising as multidentate ligands because they can form highly stable metal complexes through the chelate effect. mdpi.com For instance, 2,4,6-tris(2-pyridyl)-s-triazine (tpt) is a well-known tridentate NNN donor ligand that forms two five-membered metallocycles with metal ions like Fe(II), Fe(III), and Mn(II). rsc.org This coordination ability has been utilized for the spectrophotometric determination of various metal ions. rsc.org

Another approach involves creating "pincer" ligands, where the triazine core is flanked by two donor groups. A novel pincer ligand, 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (bpmt), was used to synthesize a complex with a Sodium(I) ion, [Na(bpmt)₂][AuCl₄]. mdpi.com In this complex, the Na(I) ion is coordinated with two tridentate bpmt ligands in a distorted octahedral geometry. mdpi.com The design of such ligands can also be combined with strong σ-donating groups to create PNP-type ligands, which have shown utility in catalytic transformations. acs.org

The versatility of the triazine core allows for the construction of various metal-organic materials, from discrete metal-organic polyhedra (MOPs) to coordination polymers (CPs). drbrian.space The structural diversity and functional properties of these materials are directly influenced by the design of the triazine-based ligand. drbrian.space

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex/Application | Reference |

|---|---|---|---|---|

| 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | Fe(II), Fe(III), Mn(II), Ru(III), Co(II) | Tridentate NNN donor | Forms polynuclear coordination clusters; Spectrophotometric determination of ions | rsc.org |

| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (bpmt) | Na(I) | Tridentate N-pincer | Forms a distorted octahedral [Na(bpmt)₂]⁺ complex | mdpi.com |

| PN³P-type triazine ligands | Iridium | Pincer-type coordination | Catalysis of pyrrole (B145914) synthesis | acs.org |

| Various triazine derivatives | Al³⁺, Mg²⁺, Co²⁺ | Colorimetric/Fluorometric binding | Chemosensors for metal ion detection | researchgate.net |

Mechanistic Aspects of Receptor Interactions (general)

The interaction between a drug or ligand and its receptor is a fundamental process in pharmacology, governed by principles of ligand recognition and binding affinity. openaccessjournals.com Triazine derivatives have been explored as ligands for various biological receptors, exhibiting a range of interaction mechanisms, including antagonism and agonism. nih.govresearchgate.net

Studies on neuronal nicotinic receptors (NNRs) have shown that triazine derivatives can act as inhibitors. The effect is typically concentration-dependent, reversible, and noncompetitive. nih.gov However, some derivatives display a dual effect on α4β2 receptors, potentiating the receptor's response at intermediate concentrations and inhibiting it at higher concentrations. nih.gov A proposed kinetic model suggests this dual behavior can be explained by the triazine compound introducing an additional nonconducting state to the receptor's kinetic model. nih.gov

In the context of G-protein-coupled receptors (GPCRs), extensive structure-activity relationship (SAR) studies have been conducted on 1,2,4-triazine (B1199460) antagonists for the GPR84 receptor. acs.orgresearchgate.net In silico docking models predict that these antagonists sit within the helical bundle of the receptor, making direct contact with several transmembrane helices and the extracellular loop 2. researchgate.net The binding mechanism involves specific interactions, such as the indole (B1671886) group of the ligand forming a hydrogen bond with the backbone carbonyl of an amino acid residue (Leu100) and a π-stacking interaction with another (Tyr69). researchgate.net

Similarly, 1,3,5-triazin-4,6-dione derivatives have been developed as non-peptidic antagonists for prokineticin receptors (PKR1 and PKR2). researchgate.net The "lead compound," PC1, is designed to mimic the structural features necessary for receptor binding. Its triazine-guanidine portion mimics the N-terminal sequence of the natural ligand, while a methoxybenzyl group orients itself like a key tryptophan residue, demonstrating a structure-based approach to mimicking receptor interactions. researchgate.net

Enzyme Inhibition Studies (general)

The 1,3,5-triazine framework is a privileged scaffold in medicinal chemistry for developing enzyme inhibitors. nih.govresearchgate.net The ability to modify the structure by introducing various substituents allows for the creation of compounds with inhibitory activity against a wide range of enzymes involved in various diseases. nih.gov

One area of focus has been the development of inhibitors for enzymes implicated in cancer. Triamino-substituted 1,3,5-triazine derivatives have shown significant inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis. nih.gov Some of these compounds were more potent than the reference drug CGS 16949A and displayed selectivity, with much weaker inhibition of the P450 side-chain cleavage enzyme. nih.gov The general mechanism for many triazine-based anticancer agents involves their reactivity with nucleophilic functional groups found in proteins and nucleic acids. researchgate.net

Triazine derivatives have also been investigated as inhibitors for enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). researchgate.netmdpi.com A series of nitrogen mustards containing a 1,3,5-triazine ring substituted with a dipeptide residue were synthesized and evaluated. Several of these compounds displayed considerable inhibition of both AChE and BACE1, highlighting the potential for developing multi-target-directed ligands based on the triazine scaffold. researchgate.net While some trisubstituted 1,3,5-triazine derivatives were found to be potent BACE1 inhibitors, others showed insignificant activity, indicating that the substitution pattern is critical for effective enzyme inhibition. mdpi.com

| Triazine Derivative Class | Target Enzyme(s) | Disease/Process Area | Key Finding | Reference |

|---|---|---|---|---|

| Triamino-substituted 1,3,5-triazines | Aromatase, P450SCC | Cancer (Hormone-dependent) | Compounds 17, 23, 26, 27, and 28 were more active than the reference CGS 16949A against aromatase. | nih.gov |

| 1,3,5-Triazine-dipeptide-nitrogen mustards | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease | Compound 4a showed significant inhibition with IC₅₀ values of 0.055 µM (AChE) and 11.09 µM (BACE1). | researchgate.net |

| Chalcone- and pyrazoline-based 1,3,5-triazines | General anticancer | Cancer | Compound 69 was most sensitive against the MCF7 breast cancer cell line with a GI₅₀ of 1.25 µM. | nih.gov |

| Trisubstituted 1,3,5-triazines | β-secretase (BACE1) | Alzheimer's Disease | Most evaluated compounds showed insignificant BACE1 inhibition, highlighting structural sensitivity. | mdpi.com |

Future Research Directions and Emerging Paradigms in 2 Chloro 4 Methyl 6 Phenyl 1,3,5 Triazine Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The conventional synthesis of substituted 1,3,5-triazines often commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective precursor. mdpi.comnih.govmdpi.com The stepwise nucleophilic substitution of its chlorine atoms, governed by temperature control, allows for the sequential introduction of different functional groups. mdpi.comnih.gov Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. nih.gov

Future research will undoubtedly focus on enhancing the efficiency and environmental credentials of these synthetic routes. Emerging paradigms such as microwave-assisted organic synthesis (MAOS) and sonochemistry are at the forefront of this endeavor. chim.itssrn.com These techniques offer significant advantages over classical heating methods, including drastically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. chim.itresearchgate.net Microwave irradiation, for instance, provides rapid and uniform heating, which can prevent the decomposition of thermally sensitive reactants and products. chim.it Similarly, ultrasound-assisted synthesis promotes reactions through acoustic cavitation, often enabling the use of greener solvents like water and reducing the need for harsh reaction conditions. nih.govssrn.com A comparative analysis suggests that sonochemical methods can be even more versatile and environmentally friendly than microwave-assisted approaches. nih.govssrn.com

The development of "green" synthetic protocols is a key future direction. chim.itssrn.com This includes the exploration of solvent-free reaction conditions and the use of phase-transfer catalysts to accelerate reactions and improve selectivity. mdpi.comchim.it While some green methods may still employ potentially toxic solvents like DMF, ongoing research aims to identify more benign alternatives to fully align with the principles of green chemistry. mdpi.com

A proposed highly efficient and green synthetic pathway for 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine could involve a sequential, one-pot reaction from cyanuric chloride. The first step would be a low-temperature nucleophilic substitution with a methylating agent, followed by a Suzuki or Stille coupling with a phenylboronic acid or organotin reagent, respectively, to introduce the phenyl group. The use of microwave or ultrasound energy at each step would be crucial for maximizing efficiency and minimizing environmental impact.

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Methodology | Typical Reaction Time | Key Advantages |

|---|---|---|

| Conventional Heating | Several hours | Well-established, predictable |

| Microwave-Assisted Synthesis | Minutes | Rapid, high yields, clean reactions |

| Ultrasound-Assisted Synthesis | Minutes | Fast, enables use of green solvents, versatile |

Exploration of Advanced Functional Materials with Tunable Properties

The rigid, symmetrical, and electron-deficient nature of the 1,3,5-triazine (B166579) core makes it an excellent building block for a wide array of advanced functional materials. researchgate.net Derivatives of 1,3,5-triazine are extensively researched for applications in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters and as components of thermally activated delayed fluorescence (TADF) materials. rsc.orgkchem.orgossila.com The specific substituents on the triazine ring play a crucial role in tuning the material's photophysical and electrochemical properties. researchgate.net

For 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, the presence of the phenyl group suggests potential for π-π stacking interactions, which are important for charge transport in organic electronic devices. The methyl group, being an electron-donating group, can subtly modulate the electronic properties of the triazine core. The remaining chlorine atom serves as a reactive handle for further functionalization, allowing for the covalent attachment of other chromophores or functional moieties to create more complex molecular architectures with tailored properties.

Future research in this area will focus on synthesizing novel derivatives of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine where the chlorine atom is replaced by various electron-donating or electron-withdrawing groups. This will allow for a systematic investigation of structure-property relationships. For instance, attaching carbazole (B46965) or diphenylamine (B1679370) units can lead to materials with bipolar charge transport characteristics, which are highly desirable for efficient OLEDs. researchgate.net

The exploration of these new materials will involve detailed characterization of their photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes. Electrochemical studies will be essential to determine their HOMO and LUMO energy levels, which govern charge injection and transport in electronic devices.

Table 2: Representative Photophysical Properties of Phenyl-Substituted Triazine Derivatives for OLED Applications

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |

|---|---|---|---|---|

| 2,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine | 395 | 490 | 65 | Host for PhOLEDs |

| 2,4-bis(4-(N,N-diphenylamino)phenyl)-6-phenyl-1,3,5-triazine | 380 | 475 | 55 | Host for PhOLEDs |

| 2-(4-(N,N-diphenylamino)phenyl)-4,6-diphenyl-1,3,5-triazine | 365 | 460 | 40 | Host for PhOLEDs |

Note: The data in this table is representative of the class of compounds and not specific to 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine.

Integration with Sustainable Chemistry and Circular Economy Principles

The principles of sustainable chemistry and the concept of a circular economy are increasingly influencing chemical research and manufacturing. For the chemistry of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine, this translates into a multi-faceted approach that considers the entire life cycle of the compound and its derivatives.

As discussed in section 7.1, the adoption of green synthetic methods like microwave and ultrasound-assisted synthesis is a primary step towards sustainability. chim.itssrn.com These methods reduce energy consumption and the use of hazardous solvents. nih.gov Future research will likely focus on the development of catalytic systems that are not only efficient but also recyclable, minimizing waste generation.

A circular economy approach would also involve exploring the use of renewable feedstocks for the synthesis of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine. While the triazine core is typically derived from cyanuric chloride, the phenyl and methyl substituents could potentially be sourced from bio-based materials. For example, lignin, a major component of biomass, is a rich source of aromatic compounds that could be transformed into the necessary phenyl precursors.

Furthermore, the end-of-life of materials derived from 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine needs to be considered. Research into the design of recyclable triazine-based polymers and materials is an emerging area. This could involve incorporating cleavable linkages into the polymer backbone or developing chemical recycling processes that can break down the materials into their constituent monomers for reuse. The development of triazine-based covalent organic polymers (COPs) and microporous polymers for applications like carbon capture and catalysis also aligns with sustainability goals by providing solutions to environmental challenges. acs.orgrsc.org

Interdisciplinary Research with Advanced Computational and Data Science Approaches